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Get Quote

Core Synthesis Methods of Picoxystrobin

The table below summarizes the two primary synthetic routes for picoxystrobin, highlighting their key

features and steps.

Method &
Source

Key Features Core Chemical Reaction/Step Steps Reported Yield

One-Pot
Condensation
[1] [2]

Simple process,
mild conditions,

avoids highly toxic
methylating agents

[1]. Scalable
industrial process

where acetic
anhydride

neutralizes
byproducts,

improving yield [2].

Condensation of methyl 2-((6-
(trifluoromethyl)pyridin-2-

yloxy)methyl)phenylacetate with
acetic anhydride and trimethyl

orthoformate [1].

1 Not explicitly
stated, but

noted as high-
yielding [1].
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Method &
Source

Key Features Core Chemical Reaction/Step Steps Reported Yield

Alkali Metal
Salt
Condensation
[3]

Saves acid-binding

agents; reduces
equipment costs

and waste; suitable
for industrial

production [3].

Reaction of alkali metal salt of 2-

hydroxy-6-trifluoromethylpyridine
with (E)-3-methoxy-2-(2-

halomethylphenyl)-2-methyl
acrylate [3].

2 Over 82% (total

yield for
hydrolysis and

condensation)
[3].

Traditional
Multi-Step [4]
[5]

Historically

common; uses toxic
dimethyl sulfate for

O-methylation;
more complex with

lower industrial
favor [4] [5].

Formylation of methyl 2-((6-

(trifluoromethyl)pyridin-2-
yloxy)methyl)phenylacetate,

followed by O-methylation with
dimethyl sulfate [4] [5].

4 Not specified in

search results.

Detailed Experimental Protocols

Here are the specific laboratory procedures for the two modern and efficient synthesis methods.

One-Pot Condensation Method

This method is noted for its simple process, mild reaction conditions, and high yield, making it favorable for

industrial production [1].

Reaction Setup: In a suitable reaction vessel, mix methyl 2-((6-(trifluoromethyl)pyridin-2-

yloxy)methyl)phenylacetate, acetic anhydride, and trimethyl orthoformate in a molar ratio of 1:2-
4:1.5-3 [1].

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain the
condensation reaction for 8-24 hours [1]. The acetic anhydride acts to consume reaction byproducts,

driving the reaction forward [1].
Reaction Monitoring: Begin fractional distillation after 1.8-2.2 hours of reaction time [1].

Work-up and Isolation:
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Concentration: Subject the crude reaction product to sequential reduced-pressure

concentration.
Low vacuum: Vacuum degree < -0.08 MPa, temperature < 100 °C.

High vacuum: Vacuum degree < -0.098 MPa, temperature < 100 °C [1].
Dissolution & Washing: Dissolve the resulting crude condensation product in an inert solvent.

Wash this solution with water to remove impurities [1].
Purification: After减压脱溶 (decompression desolventizing) of the organic phase to obtain a

primary pure product, recrystallize it to obtain pure picoxystrobin [1].

Alkali Metal Salt Condensation Method

This two-step process avoids the use of acid-binding agents and simplifies the hydrolysis step, reducing

material cost and solid waste [3].

Step 1: Synthesis of Alkali Metal Salt of 2-Hydroxy-6-trifluoromethylpyridine

Reaction: React 2-halo-6-trifluoromethylpyridine (e.g., 2-chloro-6-trifluoromethylpyridine) with an

alkali metal hydroxide (e.g., sodium hydroxide) in an aqueous solution [3].
Conditions: The reaction can be performed in a sealed reactor at elevated temperature and

pressure. For example, at 150 °C for 5 hours, generating a kettle pressure of about 0.4 MPa [3].
Isolation: After reaction completion, cool the mixture, filter, and drain to obtain the solid sodium salt

intermediate [3].

Step 2: Condensation to Form Picoxystrobin

Reaction: The synthesized alkali metal salt is then reacted with (E)-3-methoxy-2-(2-
halomethylphenyl)-2-methyl acrylate in a solvent [3].

Isolation and Purity: After two steps of separation, the total yield is over 82%, with a final product
content of 97%-98% [3].

This workflow shows the two-step process for the alkali metal salt method, starting from a halopyridine

precursor:
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Start: 2-Halo-6-trifluoromethylpyridine
(e.g., 2-Chloro-6-trifluoromethylpyridine)

Step 1: Hydrolysis & Salt Formation
React with Aqueous Sodium Hydroxide

(Conditions: e.g., 150°C, 5 hours, 0.4 MPa)

Intermediate: Sodium Salt of
2-Hydroxy-6-trifluoromethylpyridine

Step 2: Condensation Reaction
React with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate

(in solvent)

End: Picoxystrobin
(Total yield > 82%, Purity 97-98%)

Click to download full resolution via product page

Key Technical Summary

For research and industrial development, the One-Pot Condensation Method is particularly noteworthy due

to its operational simplicity and avoidance of highly toxic reagents. The Alkali Metal Salt Method also

presents a compelling alternative with high yield and reduced waste. The traditional multi-step method using

dimethyl sulfate is less attractive for modern, environmentally conscious production.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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